molecular formula C12H9ClOS2 B14897779 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B14897779
M. Wt: 268.8 g/mol
InChI Key: KUSNTAQICOQHPQ-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thiophenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-chlorothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
  • 2-((2-Fluorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
  • 2-((2-Methylphenyl)thio)-1-(thiophen-2-yl)ethan-1-one

Uniqueness

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C12H9ClOS2

Molecular Weight

268.8 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2

InChI Key

KUSNTAQICOQHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl

Origin of Product

United States

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